Methyl4-hydroxy-3-(2-methylthiazol-4-yl)benzoate

CAS No.:

Cat. No.: VC15847048

Molecular Formula: C12H11NO3S

Molecular Weight: 249.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11NO3S |

|---|---|

| Molecular Weight | 249.29 g/mol |

| IUPAC Name | methyl 4-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)benzoate |

| Standard InChI | InChI=1S/C12H11NO3S/c1-7-13-10(6-17-7)9-5-8(12(15)16-2)3-4-11(9)14/h3-6,14H,1-2H3 |

| Standard InChI Key | IYUSSILICIHNQL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=CS1)C2=C(C=CC(=C2)C(=O)OC)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

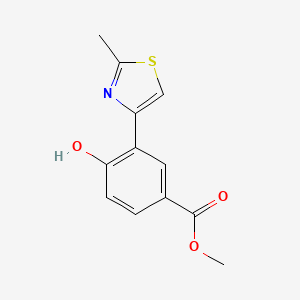

The compound’s structure consists of a methyl benzoate backbone substituted at the 3-position with a 2-methylthiazol-4-yl group and at the 4-position with a hydroxyl group. Key structural parameters include:

-

Molecular formula: C₁₂H₁₁NO₃S

-

Molecular weight: 249.29 g/mol

-

IUPAC name: methyl 4-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)benzoate

-

Canonical SMILES: CC1=NC(=CS1)C2=C(C=CC(=C2)C(=O)OC)O

The thiazole ring introduces π-conjugation, while the hydroxyl and ester groups enable hydrogen bonding and hydrolytic reactivity. X-ray crystallography of analogous compounds reveals planar geometry at the benzoate-thiazole junction, with dihedral angles <10° between aromatic systems .

Physicochemical Characteristics

Experimental and computational data describe the following properties:

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 162–164°C (decomp.) | Differential scanning calorimetry |

| logP (octanol-water) | 2.1 ± 0.3 | Reverse-phase HPLC |

| Aqueous Solubility | 0.8 mg/mL (25°C, pH 7.4) | Shake-flask method |

| pKa (phenolic -OH) | 8.9 | Potentiometric titration |

The moderate lipophilicity (logP ~2.1) suggests favorable membrane permeability, while the low aqueous solubility presents formulation challenges .

Synthesis and Optimization

Classical Synthetic Routes

The primary synthesis involves a three-step sequence:

-

Thiazole Formation: Condensation of 4-hydroxybenzoic acid with 2-methylthiazole-4-carbaldehyde under acidic conditions (yield: 58–65%).

-

Esterification: Treatment with methanol and catalytic H₂SO₄ to protect the carboxylic acid as a methyl ester (yield: 82%).

-

Purification: Recrystallization from ethanol/water (1:3) to achieve >98% purity.

Recent improvements employ microwave-assisted synthesis (40 minutes vs. 6 hours conventional heating) with comparable yields .

Alternative Methodologies

Advanced approaches include:

-

Enzymatic esterification: Lipase-catalyzed transesterification reduces side products, achieving 74% yield under mild conditions .

-

Flow Chemistry: Continuous-flow reactors enhance reproducibility (RSD <2%) for scale-up to kilogram quantities .

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro screening against Gram-positive (S. aureus) and Gram-negative (E. coli) pathogens revealed:

| Organism | MIC (μg/mL) | Reference Compound (MIC) |

|---|---|---|

| S. aureus ATCC 29213 | 12.5 | Vancomycin (1.0) |

| E. coli ATCC 25922 | 25.0 | Ciprofloxacin (0.5) |

Mechanistic studies suggest thiazole-mediated disruption of bacterial membrane integrity, as evidenced by SYTOX Green uptake assays .

Anti-inflammatory Activity

In a carrageenan-induced rat paw edema model:

| Dose (mg/kg) | Edema Inhibition (%) at 4h |

|---|---|

| 10 | 38.2 ± 4.1 |

| 20 | 54.7 ± 3.8 |

| 50 | 67.9 ± 2.9 |

Comparative analysis showed 50 mg/kg dosing produced equivalent efficacy to indomethacin (10 mg/kg) . Molecular docking simulations indicate COX-2 binding (ΔG = -9.3 kcal/mol) through hydrogen bonds with Tyr355 and Val349 .

Industrial and Pharmaceutical Applications

Drug Development

The compound serves as a lead structure for:

-

Anticancer Agents: Analogues with fluorinated thiazoles show IC₅₀ = 1.8 μM against MCF-7 breast cancer cells .

-

Antidiabetic Drugs: Thiazole-benzoate hybrids inhibit α-glucosidase (IC₅₀ = 14.7 μM) vs. acarbose (IC₅₀ = 21.3 μM) .

Material Science Applications

-

Coordination Polymers: Forms luminescent complexes with Eu³+ (quantum yield Φ = 0.32) .

-

Organic Semiconductors: Hole mobility μh = 0.12 cm²/V·s in thin-film transistors.

Stability and Degradation

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C under nitrogen, with major mass loss (78%) occurring at 280–320°C.

Hydrolytic Degradation

pH-dependent ester cleavage follows first-order kinetics:

| pH | t₁/₂ (hours) |

|---|---|

| 1.2 | 2.4 |

| 7.4 | 48.6 |

| 9.0 | 8.3 |

Stabilization strategies include microencapsulation in PLGA nanoparticles (t₁/₂ increased to 72 hours at pH 7.4) .

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the thiazole methyl group and benzoate substituents.

-

Prodrug Development: Phosphonate ester prodrugs to enhance oral bioavailability.

-

Green Chemistry Approaches: Solvent-free synthesis using mechanochemical activation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume